Respiratory Pathogen Potency vs. DNA Gyrase-IN-1
DNA Gyrase-IN-11 is a single molecular entity that simultaneously inhibits two essential bacterial processes: DNA gyrase-mediated DNA supercoiling (IC50 = 11.9 μM) and ribosomal protein synthesis (IC50 = 0.74 μM) [1]. In contrast, classical fluoroquinolones (e.g., ciprofloxacin) inhibit only DNA gyrase/topoisomerase IV without affecting protein synthesis, while macrolides (e.g., clarithromycin) inhibit only the ribosome without affecting DNA replication. The dual inhibition was validated in vitro and in vivo in the primary research article [1].
Comparator: No reported activity against these species
| Evidence Dimension | Dual vs. single target inhibition |
|---|---|
| Target Compound Data | DNA gyrase: IC50 = 11.9 μM; Protein synthesis: IC50 = 0.74 μM (dual target achieved by single molecule) |
| Comparator Or Baseline | Fluoroquinolones: DNA gyrase/topoisomerase IV only, no protein synthesis inhibition; Macrolides: Ribosome only, no DNA gyrase inhibition |
| Quantified Difference | DNA Gyrase-IN-11 provides two orthogonal mechanisms of action within one molecular entity, whereas comparators each provide only one |
| Conditions | E. coli DNA gyrase supercoiling assay; in vitro protein synthesis assay |
Why This Matters
For procurement decisions, a dual-target single-molecule agent eliminates the need to purchase and formulate two separate inhibitors for mechanistic studies or combination antibacterial screening.
- [1] Ma CX, et al. Design, synthesis and structure-activity relationships of novel non-ketolides: 9-Oxime clarithromycin featured with seven- to thirteen-atom-length diamine linkers at 3-OH. Eur J Med Chem. 2024 Jun 25;276:116630. View Source
